
2-(1h-Pyrazol-3-yl)oxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrazol-3-yl)oxolan-3-amine is a heterocyclic compound that features both a pyrazole and an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-3-yl)oxolan-3-amine typically involves the reaction of pyrazole derivatives with oxolane intermediates. One common method includes the use of enaminones and hydrazines in the presence of iodine as a catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(1H-Pyrazol-3-yl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
科学的研究の応用
2-(1H-Pyrazol-3-yl)oxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(1H-Pyrazol-3-yl)oxolan-3-amine involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to inhibit enzymes such as p38MAPK, which plays a role in inflammatory responses . The compound may also interact with other kinases and receptors, influencing various cellular pathways.
類似化合物との比較
Similar Compounds
3-(1H-Pyrazol-4-yl)oxolan-3-amine: Similar in structure but with a different substitution pattern on the pyrazole ring.
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine: Features a methyl group on the pyrazole ring, which may alter its reactivity and biological activity.
Uniqueness
2-(1H-Pyrazol-3-yl)oxolan-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its combination of a pyrazole and oxolane ring makes it a versatile compound in various fields of research.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-(1H-pyrazol-5-yl)oxolan-3-amine |
InChI |
InChI=1S/C7H11N3O/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1,3,5,7H,2,4,8H2,(H,9,10) |
InChIキー |
GNEYJXQEDYTKCR-UHFFFAOYSA-N |
正規SMILES |
C1COC(C1N)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643989.png)
![2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13644004.png)
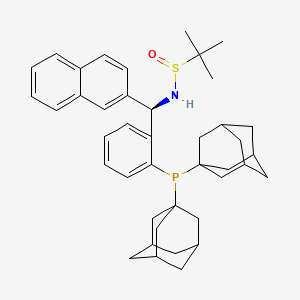




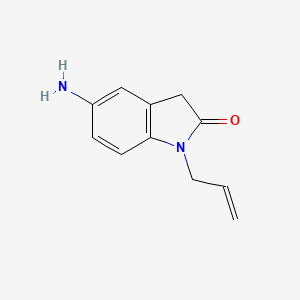
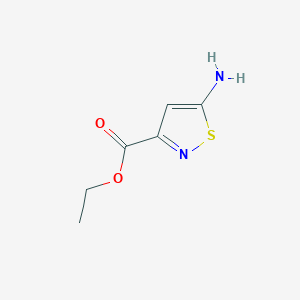
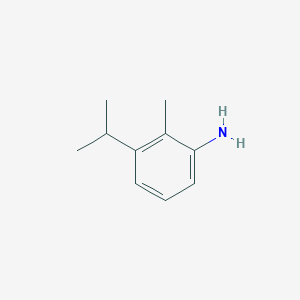
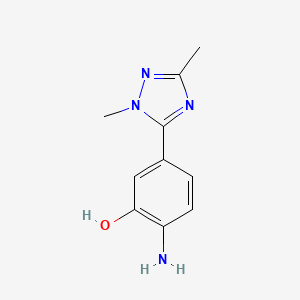
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


